N,3-dimethylbutan-1-amine hydrochloride
Description
Contextualization within Amine Chemistry and Hydrochloride Salts
From a chemical classification standpoint, N,3-dimethylbutan-1-amine hydrochloride is a secondary aliphatic amine. The core of the molecule is a butan-1-amine chain with two methyl group substitutions, one on the nitrogen atom (N) and another at the third carbon position (3). The presence of the amine functional group is central to its chemical reactivity, imparting basic properties and allowing it to participate in reactions typical of secondary amines, such as nucleophilic substitution and addition. cymitquimica.com
The compound is most commonly supplied and utilized as a hydrochloride salt. sigmaaldrich.comcymitquimica.com This salt form is created by reacting the free amine base with hydrochloric acid. Converting the amine to its hydrochloride salt offers several practical advantages in a research and laboratory setting. As a salt, it is typically a crystalline solid, which enhances its stability, shelf-life, and ease of handling compared to the often volatile liquid free base. sigmaaldrich.comcymitquimica.com Furthermore, the hydrochloride form significantly increases the compound's solubility in water and other polar solvents, a property that is beneficial for various reaction conditions. cymitquimica.com
Significance in Advanced Organic Synthesis Research
The primary significance of this compound in contemporary research lies in its role as a reagent and an intermediate in multi-step organic synthesis. Chemical building blocks like this are fundamental components used to construct larger, more complex molecular architectures. Its specific structure, featuring a branched alkyl chain, can be incorporated into target molecules to modify their lipophilicity and steric properties. cymitquimica.com
A notable application documented for this compound is its use as a reagent in the synthesis of inhibitors for the hepatitis C virus (HCV) polymerase. cymitquimica.com The HCV NS5B polymerase is a critical enzyme for viral replication, making it a prime target in the discovery of antiviral drugs. nih.gov The development of direct-acting antivirals (DAAs) that target this polymerase has been a major focus in medicinal chemistry. nih.gov this compound serves as a precursor or building block in the synthetic pathways leading to these complex inhibitor molecules, highlighting its utility in the creation of compounds with significant biological and therapeutic interest. cymitquimica.com
Role as a Biochemical Tool and Research Reagent
In the broader context of scientific investigation, this compound functions as a specialized research reagent. sigmaaldrich.com It is made available by chemical suppliers for research and development purposes, particularly within the life science and pharmaceutical sectors. sigmaaldrich.com Its principal role as a biochemical tool is indirect; rather than being used directly in assays to probe biological systems, it serves as a critical intermediate for synthesizing more elaborate molecules that are then used for such purposes. cymitquimica.com
Therefore, its value in a biochemical context is as a foundational element for producing potential enzyme inhibitors or other biologically active compounds that are subjects of research. cymitquimica.comnih.gov The availability of such specialized reagents is crucial for advancing drug discovery and molecular biology, enabling researchers to construct novel chemical entities for testing and evaluation.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 2419-59-2 |
| Molecular Formula | C₆H₁₆ClN |
| Molecular Weight | 137.65 g/mol |
| IUPAC Name | N,3-dimethylbutan-1-amine;hydrochloride |
| Physical Form | Solid |
| Synonyms | N-Methylisoamylamine hydrochloride, Methyl(3-methylbutyl)amine hydrochloride |
Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comabovchem.comcymitquimica.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
N,3-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-6(2)4-5-7-3;/h6-7H,4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJIRVHWQPACGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603590 | |
| Record name | N,3-Dimethylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2419-59-2 | |
| Record name | N,3-Dimethylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl(3-methylbutyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for N,3-Dimethylbutan-1-amine Hydrochloride
Established methods for the synthesis of this compound are characterized by their reliability and scalability. These routes often employ readily available starting materials and well-understood reaction mechanisms.
Reductive Amination Pathways (e.g., from 3,3-dimethylbutan-2-one)
Reductive amination stands as a cornerstone for the synthesis of N,3-dimethylbutan-1-amine. This pathway typically involves the reaction of a ketone with an amine in the presence of a reducing agent. A prominent example is the Leuckart reaction, which utilizes formic acid or its derivatives as both the reducing agent and the source of the amine group through the decomposition of formamide (B127407) or its N-substituted derivatives.
In a typical Leuckart-type synthesis, 3,3-dimethylbutan-2-one is reacted with N-methylformamide at elevated temperatures. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced by formic acid (generated in situ or added) to yield the N,3-dimethylbutan-1-amine. The final step involves the treatment of the free amine with hydrochloric acid to precipitate the desired hydrochloride salt.
| Starting Material | Reagents | Key Intermediates | Product |
| 3,3-dimethylbutan-2-one | N-methylformamide, Formic Acid | Iminium ion | N,3-dimethylbutan-1-amine |
Subsequent treatment of the N,3-dimethylbutan-1-amine with hydrochloric acid affords the hydrochloride salt.
Precursor-Based Synthesis and Hydrochlorination
Another established route involves the synthesis of a suitable precursor, which is then converted to the final product. A common strategy is the preparation of an amide followed by its reduction. For instance, 3,3-dimethylbutanoic acid can be converted to its corresponding acid chloride, which is then reacted with methylamine (B109427) to form N,3-dimethylbutanamide. Subsequent reduction of this amide, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), yields N,3-dimethylbutan-1-amine.
The free amine is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate this compound. This method offers a high degree of control over the formation of the target molecule.
Alkylation and Acylation Reactions Involving Amine Precursors
The synthesis of this compound can also be achieved by modifying a pre-existing amine precursor. One such approach is the Eschweiler-Clarke reaction, a well-established method for the N-methylation of primary and secondary amines. wikipedia.orgyoutube.comnih.govyoutube.com This reaction employs formaldehyde (B43269) as the methylating agent and formic acid as the reducing agent.
Starting with 3,3-dimethylbutan-1-amine, treatment with an excess of formaldehyde and formic acid leads to the formation of N,3-dimethylbutan-1-amine. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by formic acid. A key advantage of the Eschweiler-Clarke reaction is that it avoids the over-alkylation to form quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com
Alternatively, an acylation-reduction sequence can be employed. 3,3-dimethylbutan-1-amine can be acylated with a suitable agent like acetyl chloride to form the corresponding amide. Subsequent reduction of the amide with a reducing agent such as LiAlH₄ yields the desired N-methylated product.
Following the formation of the free amine by either of these methods, the final step is the reaction with hydrochloric acid to produce this compound.
Novel Synthetic Approaches and Catalyst Development
The development of novel synthetic methodologies for this compound is driven by the increasing demand for enantiomerically pure compounds and more efficient and environmentally benign processes.
Asymmetric Synthesis and Enantiomeric Control
The presence of a stereocenter in N,3-dimethylbutan-1-amine necessitates the development of asymmetric synthetic routes to obtain enantiomerically pure forms of the compound. Asymmetric reductive amination of 3,3-dimethylbutan-2-one with methylamine is a promising approach. This can be achieved using chiral catalysts or chiral auxiliaries.
One strategy involves the use of a chiral auxiliary attached to the amine, which directs the stereochemical outcome of the reduction of the imine intermediate. After the reaction, the auxiliary is cleaved to yield the chiral amine.
More advanced methods focus on the use of catalytic amounts of a chiral catalyst, which can be a transition metal complex with a chiral ligand or an organocatalyst. These catalysts create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer. Enzyme-catalyzed reductive amination also presents a green and highly selective alternative.
Chiral Ligand Design and Optimization
The design and optimization of chiral ligands are central to the success of asymmetric transition metal-catalyzed synthesis. For the asymmetric reductive amination of ketones like 3,3-dimethylbutan-2-one, chiral phosphine and oxazoline-based ligands have shown considerable promise in various applications. acs.orgnih.govacs.orgbldpharm.comresearchgate.netacs.orgambeed.comnih.govacs.org
Chiral Phosphine Ligands: These ligands, often possessing C2 symmetry, can coordinate to transition metals such as rhodium, iridium, or ruthenium to form highly effective asymmetric catalysts for the hydrogenation of imines. The steric and electronic properties of the phosphine ligand can be fine-tuned by modifying the substituents on the phosphorus atom and the chiral backbone, thereby influencing the enantioselectivity of the reaction.
Chiral Oxazoline Ligands: Chiral oxazoline ligands are readily synthesized from chiral amino alcohols and have proven to be effective in a wide range of asymmetric transformations. acs.orgnih.govbldpharm.comnih.gov They can be bidentate (e.g., bis(oxazolines)) or monodentate and can be combined with various metals to catalyze the asymmetric reduction of imines with high enantiomeric excess. The modular nature of their synthesis allows for the creation of a diverse library of ligands for catalyst screening and optimization.
The development of new generations of these ligands continues to be an active area of research, aiming for higher catalytic activity, broader substrate scope, and improved enantioselectivity in the synthesis of chiral amines like N,3-dimethylbutan-1-amine.
Stereoselective Reduction Strategies
Stereoselective reduction is a critical strategy for establishing the desired stereochemistry in chiral amines like N,3-dimethylbutan-1-amine. This typically involves the asymmetric reduction of a prochiral precursor, such as an imine or a ketone. While specific literature on the stereoselective reduction to form N,3-dimethylbutan-1-amine is not extensively detailed in the provided search results, the general principles of asymmetric reductive amination are well-established and applicable.
For instance, the synthesis of chiral amines often employs chiral catalysts or reagents to control the facial selectivity of hydride attack on a C=N double bond. The precursor, an imine formed from 3-methylbutanal (B7770604) and methylamine, could theoretically be reduced using chiral borohydride (B1222165) reagents or through catalytic hydrogenation with a chiral catalyst to yield enantiomerically enriched N,3-dimethylbutan-1-amine. The efficiency and enantioselectivity of such reactions are highly dependent on the specific catalyst, substrate, and reaction conditions.
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers powerful and versatile methods for the synthesis of amines, including this compound. These methods are often characterized by high efficiency, selectivity, and the ability to operate under mild conditions.
Iridium-catalyzed asymmetric reductive amination (DARA) has emerged as a highly effective method for the synthesis of chiral amines. This one-step process combines a ketone or aldehyde with an amine and a reducing agent, typically hydrogen gas or a hydride source, in the presence of a chiral iridium catalyst to directly produce a chiral amine.
For the synthesis of N,3-dimethylbutan-1-amine, this would involve the reaction of 3-methylbutanal with methylamine. The reaction is catalyzed by an iridium complex containing a chiral ligand. The choice of ligand is crucial for achieving high enantioselectivity. Research has shown that sterically tunable chiral phosphoramidite ligands are effective in the iridium-catalyzed DARA of a wide range of ketones and amines, including purely aliphatic substrates. nih.gov
The general mechanism involves the formation of an imine intermediate in situ, which is then asymmetrically hydrogenated by the chiral iridium hydride complex. Density functional theory (DFT) studies suggest that the amine substrate can act as a ligand for the iridium center, stabilized by hydrogen bonding, and that the hydride transfer occurs via an outer-sphere mechanism. nih.gov
| Parameter | Typical Conditions for Iridium-Catalyzed DARA |
| Iridium Precursor | [Ir(COD)Cl]₂ |
| Ligand | Chiral Phosphoramidites (e.g., H₈-BINOL-based) |
| Amine Source | Primary alkyl amines (e.g., methylamine) |
| Carbonyl Source | Aliphatic aldehydes or ketones (e.g., 3-methylbutanal) |
| Reducing Agent | H₂ gas |
| Additives | Lewis acids (e.g., Ti(OⁱPr)₄) may be used |
| Solvent | Alcohols (e.g., CF₃CH₂OH) or mixtures with acetates |
| Temperature | Typically 25-50 °C |
This table presents generalized conditions based on literature for iridium-catalyzed DARA of aliphatic carbonyls and amines.
However, the field of iron-catalyzed C-H amination is rapidly advancing. These reactions often proceed via a nitrene insertion mechanism, where an iron catalyst activates a nitrogen source to generate a reactive iron-nitrene intermediate. This intermediate can then insert into a C-H bond of the alkane substrate. The selectivity of such reactions (i.e., which C-H bond is functionalized) is a key challenge and is influenced by steric and electronic factors, as well as the nature of the catalyst and the nitrogen source.
Ruthenium complexes are highly effective catalysts for the hydrogenation of imines, which are key intermediates in the synthesis of amines via reductive amination. The mechanism of ruthenium-catalyzed imine hydrogenation can proceed through different pathways, often debated as either inner-sphere or outer-sphere mechanisms.
In an inner-sphere mechanism , the imine substrate coordinates directly to the ruthenium center before the hydride transfer occurs. This is followed by insertion of the C=N bond into the Ru-H bond to form a ruthenium-amido intermediate, which is then protonated to release the amine product and regenerate the catalyst.
In an outer-sphere mechanism , the hydride is transferred from the ruthenium complex to the imine substrate without prior coordination of the imine to the metal center. This is often facilitated by a metal-ligand bifunctional catalyst, where the ligand participates in the proton transfer.
For the synthesis of N,3-dimethylbutan-1-amine, a pre-formed imine from 3-methylbutanal and methylamine could be hydrogenated using a ruthenium catalyst. The reaction conditions, including the choice of catalyst, solvent, and hydrogen pressure, would influence the efficiency and outcome of the reaction.
| Catalyst System | Proposed Mechanistic Feature | Typical Substrates |
| [Ru₂(CO)₄(μ-H)(C₄Ph₄COHOCC₄Ph₄)] | Involves a ruthenium-amine intermediate | Imines |
| Ru-PNNH pincer complexes | Metal-ligand cooperation | Amides (leading to amines) |
| Heterogeneous Ru-MgO/TiO₂ | Involves Ru-H species activated by MgO | Alcohols and ammonia |
This table summarizes different ruthenium catalyst systems and their mechanistic features in reactions leading to amines.
Atom-Efficient Synthetic Routes
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. The development of atom-efficient routes to this compound is crucial for sustainable chemical manufacturing.
Reductive amination of 3-methylbutanal with methylamine and a reducing agent like hydrogen gas is a highly atom-economical route. In this process, the only byproduct is water.
Reaction: CH₃CH(CH₃)CH₂CHO + CH₃NH₂ + H₂ → CH₃CH(CH₃)CH₂CH₂NHCH₃ + H₂O
This catalytic approach avoids the use of stoichiometric reagents that generate significant waste, such as in classical methods like the Leuckart reaction, which uses formamide and formic acid and has a lower atom economy.
Reactivity and Derivative Formation
N,3-dimethylbutan-1-amine, as a secondary amine, exhibits characteristic reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.
Salt Formation: As a base, it readily reacts with acids to form salts. The reaction with hydrochloric acid yields the stable, crystalline this compound.
N-Alkylation and N-Acylation: The secondary amine can undergo further alkylation to form a tertiary amine or acylation to form an amide. These reactions can be used to synthesize a variety of derivatives with modified properties.
Oxidation: The amine can be oxidized to form various products, including hydroxylamines or nitroxides, depending on the oxidizing agent and reaction conditions.
Formation of N-Nitrosamines: In the presence of nitrosating agents (e.g., nitrous acid), secondary amines can form N-nitrosamines.
The reactivity of N,3-dimethylbutan-1-amine allows for its use as a building block in the synthesis of more complex molecules and materials.
Nucleophilic Substitution Reactions
The nitrogen atom in N,3-dimethylbutan-1-amine possesses a lone pair of electrons, making it an effective nucleophile in substitution reactions, particularly with alkyl halides. chemguide.co.uk These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. ucalgary.ca
A primary challenge in the alkylation of primary amines is the potential for over-alkylation. libretexts.org The secondary amine product is often more nucleophilic than the starting primary amine and can react with another molecule of the alkyl halide. chemguide.co.uklibretexts.org This process can continue, leading to the formation of a tertiary amine and ultimately a quaternary ammonium salt, resulting in a mixture of products. docbrown.infolibretexts.org To favor mono-alkylation and the formation of the secondary amine, a large excess of the primary amine can be used. chemguide.co.uk
Conversely, N,3-dimethylbutan-1-amine itself can be synthesized via the SN2 reaction between ammonia and a suitable alkyl halide, such as 1-halo-3,3-dimethylbutane. In this synthesis, using a large excess of ammonia helps to minimize the subsequent alkylation of the desired primary amine product. libretexts.orglibretexts.org An alternative route that avoids over-alkylation is the Gabriel synthesis, which utilizes a phthalimide anion as an ammonia surrogate to produce the primary amine. libretexts.org
| Reactant | Reagent | Product Type | Significance |
|---|---|---|---|
| N,3-dimethylbutan-1-amine | Methyl Iodide (CH₃I) | Secondary Amine (N,3,3-trimethylbutan-1-amine) | Leads to secondary, tertiary, and quaternary products if stoichiometry is not controlled. docbrown.info |
| Ammonia (NH₃) | 1-Bromo-3,3-dimethylbutane | Primary Amine (N,3-dimethylbutan-1-amine) | A direct synthesis method where excess ammonia minimizes side products. libretexts.org |
| Potassium Phthalimide | 1-Bromo-3,3-dimethylbutane, then hydrolysis | Primary Amine (N,3-dimethylbutan-1-amine) | The Gabriel synthesis provides a high-yield route to primary amines, avoiding over-alkylation. libretexts.org |
Condensation Reactions with Carbonyl Compounds
Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This acid-catalyzed, reversible reaction is a cornerstone of amine chemistry. wikipedia.orgyoutube.com The reaction of N,3-dimethylbutan-1-amine with an aldehyde or ketone first involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon. This is followed by proton transfers to form a neutral carbinolamine (or hemiaminal) intermediate. wikipedia.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond of the imine. libretexts.orglibretexts.org
The pH of the reaction medium is crucial; it must be acidic enough to catalyze the reaction and protonate the hydroxyl intermediate, but not so acidic that it protonates the starting amine, rendering it non-nucleophilic. libretexts.org
| Carbonyl Compound | Conditions | Product | Notes |
|---|---|---|---|
| Benzaldehyde | Weak acid catalyst (e.g., Acetic Acid), removal of H₂O | N-benzylidene-3,3-dimethylbutan-1-amine (an imine) | A classic Schiff base formation. The reaction is driven to completion by removing water. wikipedia.org |
| Acetone | Weak acid catalyst, removal of H₂O | N-(propan-2-ylidene)-3,3-dimethylbutan-1-amine (an imine) | Demonstrates reactivity with ketones to form the corresponding ketimine. youtube.com |
Oxidation and Reduction Pathways of the Amine Moiety
While saturated alkylamines are generally resistant to reduction, the amine moiety can undergo oxidation. The oxidation of amines can proceed via several pathways, often involving attack at the carbon atom adjacent (alpha) to the nitrogen. dtic.mil For instance, oxidation of tertiary amines with reagents like manganese dioxide can lead to the formation of N-formyl derivatives. dtic.mil This occurs through intermediates such as an α-hydroxyamine, which can then dehydrate to an enamine that is further oxidized. dtic.mil
In the context of N,3-dimethylbutan-1-amine, a primary amine, controlled oxidation could potentially yield an imine. More vigorous oxidation can lead to cleavage of the C-N bond. nih.gov N-dealkylation is a known metabolic pathway for many amine-containing compounds and can be achieved chemically through oxidative methods that often generate an iminium ion intermediate. nih.gov
Functional Group Manipulation for Analog Synthesis
The primary amine group of N,3-dimethylbutan-1-amine is a key handle for functional group manipulation to create a library of analogs.
N-Alkylation: As discussed under nucleophilic substitution, reacting the amine with various alkyl halides can produce a range of secondary and tertiary amine analogs. chemguide.co.ukucalgary.ca For example, reaction with ethyl iodide would yield N-ethyl-N,3-dimethylbutan-1-amine.
N-Acylation: The amine reacts readily with acyl chlorides or acid anhydrides to form stable N-acylamides. chemguide.co.uk This reaction is generally clean and avoids the over-reaction issues seen in alkylation. For example, reacting N,3-dimethylbutan-1-amine with acetyl chloride would produce N-(3,3-dimethylbutyl)acetamide. These transformations are fundamental in medicinal chemistry for modifying a molecule's properties.
Reaction Mechanism Elucidation
Understanding the mechanisms of reactions involving N,3-dimethylbutan-1-amine is key to controlling reaction outcomes and designing new synthetic routes.
Mechanistic Investigations of Catalytic Reactions
While specific catalytic studies focusing solely on N,3-dimethylbutan-1-amine are not prevalent, its behavior can be inferred from general mechanistic investigations of primary amines in catalysis.
Iminium Catalysis: Primary amines can serve as catalysts, particularly in reactions involving carbonyl compounds. The amine reacts with an α,β-unsaturated aldehyde or ketone to form a protonated imine, known as an iminium ion. researchgate.net This iminium ion is a key intermediate that activates the substrate towards nucleophilic attack. researchgate.net
Hydrogen-Borrowing Mechanism: The synthesis of primary amines from alcohols and ammonia, often using Nickel or Ruthenium catalysts, proceeds via a "hydrogen-borrowing" or "hydrogen-transfer" mechanism. mdpi.comacs.org This process involves three key steps: (1) catalytic dehydrogenation of the alcohol to an aldehyde, (2) condensation of the aldehyde with the amine (or ammonia) to form an imine, and (3) hydrogenation of the imine to the final amine product, using the "borrowed" hydrogen from the first step. mdpi.comacs.org N,3-dimethylbutan-1-amine could be a product of such a catalytic cycle starting from 3,3-dimethylbutan-1-ol.
Role of Intermediates and Transition States
The reactions of N,3-dimethylbutan-1-amine proceed through well-defined intermediates and transition states.
Nucleophilic Substitution (SN2): In alkylation reactions, the key transition state is a pentacoordinate, trigonal bipyramidal structure where the nucleophilic nitrogen is forming a new bond to the carbon as the halide leaving group departs. ucalgary.ca This is a concerted, single-step process with no stable intermediate. masterorganicchemistry.com
Condensation with Carbonyls: The mechanism of imine formation involves two key intermediates. The first is the carbinolamine (hemiaminal) , formed after the initial nucleophilic attack of the amine on the carbonyl group. wikipedia.org Following protonation of the hydroxyl group, an iminium ion is formed upon the loss of water, which is then deprotonated to give the final, neutral imine product. libretexts.orglibretexts.org
Influence of Electronic and Steric Factors on Reactivity
The reactivity of N,3-dimethylbutan-1-amine is significantly governed by the interplay of electronic and steric factors inherent to its molecular structure. These factors influence its nucleophilicity and basicity, thereby dictating its behavior in various chemical transformations.
Electronic Factors:
The nitrogen atom in N,3-dimethylbutan-1-amine possesses a lone pair of electrons, making it a nucleophile and a Brønsted-Lowry base. The presence of alkyl groups (the methyl group on the nitrogen and the dimethylbutyl group) influences the electron density on the nitrogen atom. Alkyl groups are generally considered to be electron-donating through an inductive effect (+I). chemistrysteps.compharmaguideline.comsavemyexams.com This effect increases the electron density on the nitrogen atom, making the lone pair more available for donation to an electrophile or a proton. pearson.comlibretexts.org Consequently, N,3-dimethylbutan-1-amine is expected to be more basic than ammonia and simple primary amines with less substitution. chemistrysteps.com The increased electron density enhances its nucleophilicity, promoting reactions such as alkylation and acylation.
Steric Factors:
The structure of N,3-dimethylbutan-1-amine features a bulky 3,3-dimethylbutyl group, often referred to as a neopentyl group, attached to the nitrogen atom. This group exerts significant steric hindrance around the nitrogen's lone pair. spcmc.ac.inchemistrysteps.commasterorganicchemistry.com Steric hindrance refers to the spatial obstruction that bulky groups create, which can impede the approach of reactants to the reactive center. spcmc.ac.innih.gov
In the context of nucleophilic substitution reactions, particularly SN2 reactions, steric hindrance plays a crucial role. spcmc.ac.inchemistrysteps.com For a reaction to occur, a nucleophile must approach the electrophilic carbon atom. The bulky neopentyl group in N,3-dimethylbutan-1-amine can physically block this approach, thereby slowing down the reaction rate. masterorganicchemistry.comquora.com Neopentyl halides, for instance, are known to be very unreactive in SN2 reactions due to the steric bulk of the adjacent quaternary carbon. chemistrysteps.commasterorganicchemistry.comquora.com A similar effect is anticipated for N,3-dimethylbutan-1-amine when it acts as a nucleophile. While the primary amine is generally more accessible than secondary or tertiary amines, the neopentyl group's presence significantly diminishes its reactivity compared to less hindered primary amines.
The following table summarizes the expected influence of these factors on the reactivity of N,3-dimethylbutan-1-amine.
| Factor | Structural Feature | Effect on Nitrogen Atom | Impact on Reactivity |
|---|---|---|---|
| Electronic | Methyl and Dimethylbutyl groups | Increased electron density (+I effect) | Enhanced basicity and nucleophilicity |
| Steric | Bulky 3,3-dimethylbutyl (neopentyl) group | Shielding of the lone pair | Decreased reaction rates, especially in SN2 reactions |
Computational Chemistry Approaches (e.g., DFT Studies)
Applications of DFT in Amine Chemistry:
DFT calculations can be employed to predict a variety of molecular properties that are directly related to the reactivity of amines:
Proton Affinity and pKa Prediction: DFT methods, combined with continuum solvent models, have been successfully used to calculate the proton affinity and predict the pKa values of aliphatic amines with a high degree of accuracy. semanticscholar.orgacs.orgnih.govsrce.hr For N,3-dimethylbutan-1-amine, such calculations could provide a quantitative measure of its basicity, taking into account the electronic effects of the alkyl substituents.
Molecular Electrostatic Potential (MEP): MEP maps can be generated to visualize the electron density distribution within the molecule. For an amine, the MEP would show a region of negative potential around the nitrogen lone pair, indicating the site for electrophilic attack. The size and intensity of this negative region can provide insights into the nucleophilicity of the amine.
Steric Parameter Calculation: Computational methods can be used to quantify the steric hindrance around the nitrogen atom. For example, the percentage of buried volume (%VBur) is a steric parameter that can be calculated to assess the geometric effects of bulky substituents on the reactivity of amines. nih.gov
Reaction Mechanism and Transition State Analysis: DFT is a valuable tool for elucidating reaction mechanisms. For reactions involving N,3-dimethylbutan-1-amine, such as N-alkylation or N-acylation, DFT calculations can be used to model the reaction pathway, locate the transition state structures, and calculate the activation energies. acs.org This would provide a theoretical understanding of how electronic and steric factors influence the reaction kinetics. For instance, calculations could quantify the increase in the activation energy for an SN2 reaction due to the steric hindrance of the neopentyl group. acs.org
Hypothetical DFT Study on N,3-dimethylbutan-1-amine:
A hypothetical DFT study on N,3-dimethylbutan-1-amine could involve the following calculations to understand its reactivity:
| Computational Method | Property to be Calculated | Expected Insight |
|---|---|---|
| DFT with a continuum solvent model (e.g., B3LYP/6-311+G(d,p) with PCM) | Proton Affinity and pKa | Quantitative prediction of basicity. |
| DFT (e.g., B3LYP/6-31G*) | Molecular Electrostatic Potential (MEP) Map | Visualization of the nucleophilic character of the nitrogen lone pair. |
| DFT geometry optimization and steric analysis software | Steric parameters (e.g., %VBur) | Quantitative measure of steric hindrance around the nitrogen. |
| DFT transition state search (e.g., QST2/QST3 or Berny optimization) | Activation energies for model reactions (e.g., methylation) | Understanding the kinetic barriers and the influence of steric effects on reactivity. |
Advanced Characterization and Spectroscopic Analysis
Spectroscopic Fingerprinting for Structural Confirmation
Spectroscopic techniques are indispensable for providing a detailed "fingerprint" of a molecule, confirming its structure through the interaction of its atoms and bonds with electromagnetic radiation.
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a unique fingerprint based on the functional groups present. For N,3-dimethylbutan-1-amine hydrochloride, characteristic absorption bands are expected. The presence of the ammonium (B1175870) salt is typically confirmed by a broad absorption in the range of 2700-3000 cm⁻¹ due to the N-H stretching vibrations. C-H stretching vibrations from the alkyl groups will appear around 2850-2960 cm⁻¹. C-N stretching vibrations are expected in the 1020-1250 cm⁻¹ region.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch (Ammonium) | 2700 - 3000 (broad) |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C-H Bend | 1370 - 1470 |
| C-N Stretch | 1020 - 1250 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, electron ionization (EI) would likely lead to the detection of the molecular ion of the free amine (N,3-dimethylbutan-1-amine) after the loss of HCl. The fragmentation pattern of aliphatic amines is often characterized by alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. This would result in the formation of stable iminium ions.
Chromatographic Purity Assessment
Chromatographic methods are essential for determining the purity of a chemical compound by separating it from any impurities.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Evaluation and Kinetic Studies
Gas Chromatography (GC): GC is a common technique for separating and analyzing volatile compounds. bre.com For the analysis of this compound, the compound would likely need to be analyzed as its more volatile free base form or derivatized to improve its chromatographic properties. rsc.org A capillary column with a suitable stationary phase, such as one with polar characteristics, would be employed. A flame ionization detector (FID) would provide a response proportional to the amount of analyte, allowing for quantitative purity assessment.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of compounds in a liquid mobile phase. helsinki.fi For the analysis of the polar and water-soluble this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be a suitable method. Detection could be achieved using a UV detector if the compound has a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).
Interactive Data Table: Illustrative Chromatographic Conditions
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
| GC | Capillary, e.g., DB-5ms | Helium | FID |
| HPLC | C18, 5 µm, 4.6 x 250 mm | Acetonitrile/Water with 0.1% TFA | UV or ELSD |
Note: These are illustrative conditions and would require optimization for specific applications.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. As this compound is a salt, it is likely to be a crystalline solid at room temperature. rsc.org A successful single-crystal X-ray diffraction experiment would provide detailed information on bond lengths, bond angles, and the crystal packing of the N,3-dimethylbutan-1-ammonium cation and the chloride anion. However, to date, no publicly available crystal structure data for this compound has been found.
Applications in Medicinal Chemistry and Biological Sciences Research
Role as a Building Block for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
N,3-dimethylbutan-1-amine hydrochloride serves as a crucial starting material or intermediate in the synthesis of a wide array of pharmaceutical compounds. Its amine functionality allows for a variety of chemical transformations, making it an attractive component for constructing the core structures of numerous active pharmaceutical ingredients (APIs). The branched isobutyl group can influence the pharmacokinetic properties of the final molecule, such as lipophilicity and metabolic stability. This compound is recognized as a key building block in organic synthesis for the pharmaceutical industry.
The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. While direct fluorination of this compound itself is not a primary application, it serves as a key amine component in the synthesis of larger molecules that may contain fluorinated moieties. For instance, it can be reacted with fluorinated aromatic or heterocyclic structures to generate advanced pharmaceutical intermediates. The development of novel strategies for the synthesis of fluorinated amines is an active area of research, highlighting the importance of amine building blocks in accessing these valuable compounds. nih.govresearchgate.net The synthesis of fluorinated amino acids, for example, often involves the alkylation of an amine precursor, a role that N,3-dimethylbutan-1-amine or its derivatives could fulfill. beilstein-journals.org
N,3-dimethylbutan-1-amine is a valuable synthon in the development of kinase inhibitors and agents targeting G-protein coupled receptors (GPCRs), two of the most significant classes of drug targets. nih.govnih.govnih.govntu.ac.ukunimi.it
GPCR-Targeted Agents: GPCRs are integral to a vast number of physiological processes, making them attractive targets for a wide range of therapeutic areas. nih.govnih.govntu.ac.ukunimi.it N,3-dimethylbutan-1-amine has been utilized in the synthesis of small molecule modulators of the leptin receptor, a GPCR involved in the regulation of metabolism. mdpi.com Furthermore, its structural motifs are found in compounds designed to interact with other aminergic GPCRs, which are crucial in neuroscience. nih.gov
Table 1: Examples of Therapeutic Targets and Associated Compounds Synthesized Using N,3-dimethylbutan-1-amine Derivatives
| Therapeutic Target Class | Specific Target Example | Role of N,3-dimethylbutan-1-amine Moiety |
| Protein Kinases | PI3K | Structural component of the inhibitor scaffold |
| GPCRs | Leptin Receptor | Building block for receptor modulators |
| Ion Channels | Voltage-gated Sodium Channels | Component of benzimidazole-based inhibitors |
The inherent structure of N,3-dimethylbutan-1-amine lends itself to the synthesis of compounds aimed at treating neurological disorders. mdpi.comnih.govmdpi.comresearchgate.netnih.gov Its significance is underscored by its identity as N-monodesmethylsibutramine , a primary active metabolite of the norepinephrine-dopamine reuptake inhibitor, sibutramine. This direct link places it at the center of research into therapies for conditions affected by monoamine levels. beilstein-journals.org Derivatives of N,3-dimethylbutan-1-amine are also explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.comnih.govmdpi.com For example, it is listed as a component in the synthesis of benzimidazole (B57391) inhibitors of voltage-gated sodium channels, which are implicated in various neurological conditions. nih.gov
The amine pharmacophore is a cornerstone in the design of many central nervous system (CNS) active drugs, including antidepressants and antipsychotics. wikipedia.orgresearchgate.netresearchgate.net As N-monodesmethylsibutramine, N,3-dimethylbutan-1-amine is a potent monoamine reuptake inhibitor, a mechanism central to the action of many antidepressant medications. beilstein-journals.orgwikipedia.org It demonstrates activity as a serotonin-norepinephrine reuptake inhibitor (SNRI). beilstein-journals.org This makes it a valuable lead compound and a reference standard in the development of new antidepressant drugs. Furthermore, patent literature indicates its use in the context of developing atypical antipsychotic agents, often in combination with other pharmacologically active moieties. nih.gov
Biochemical Research and Proteomics
Beyond its role in synthesis, N,3-dimethylbutan-1-amine and its derivatives are instrumental tools in biochemical and proteomics research, enabling the study of complex biological processes at the molecular level.
Derivatives of N,3-dimethylbutan-1-amine are employed to probe the interactions between ligands and their protein targets, including receptors and enzymes. researchgate.netresearchgate.netmdpi.commdpi.comclinpgx.org
Receptor Binding Assays: The connection of N,3-dimethylbutan-1-amine to monoamine reuptake inhibitors makes its derivatives useful in receptor binding assays for the norepinephrine (B1679862) transporter (NET) and serotonin (B10506) transporter (SERT). nih.govresearchgate.netmdpi.comclinpgx.orgnih.govnih.gov These studies are crucial for characterizing the affinity and selectivity of new drug candidates and for understanding the molecular determinants of ligand-transporter interactions. For instance, radiolabeled versions of similar compounds are used to study the binding kinetics and competitive inhibition at these transporters. researchgate.netnih.gov
Enzyme Activity Studies: This compound and its analogs are also utilized in the investigation of enzyme activity. For example, it is mentioned in patents related to inhibitors of diacylglycerol acyltransferase (DGAT), an enzyme involved in lipid metabolism. nih.gov By incorporating the N,3-dimethylbutan-1-amine scaffold into potential inhibitors, researchers can study the structure-activity relationships and the mechanism of enzyme inhibition.
Enzyme Mechanism Studies
Enzyme inhibitors are crucial tools for elucidating enzymatic mechanisms and for the development of therapeutic agents. worthington-biochem.com They can be broadly classified as competitive, non-competitive, or uncompetitive, based on how they interact with the enzyme and its substrate. worthington-biochem.com The study of inhibitors helps in understanding the topography of the enzyme's active site and the nature of the enzyme-substrate complex. worthington-biochem.com
While no specific studies document the use of this compound in enzyme mechanism investigations, the amine functional group is a common feature in many enzyme inhibitors. For instance, certain insecticides containing a carbamate (B1207046) group, which is derived from amines, function by reversibly inhibiting the enzyme acetylcholinesterase. wikipedia.org This inhibition is crucial for their biological effect. The effectiveness of such inhibitors is often dependent on their structural similarity to the natural substrate, allowing them to compete for the active site. worthington-biochem.com The aliphatic and branched nature of this compound could theoretically allow it to fit into hydrophobic pockets of certain enzyme active sites, potentially modulating their activity. However, without experimental data, this remains a speculative assertion.
Studies on Metabolic Pathways
The metabolic fate of a compound is a critical aspect of its biological profile. The metabolism of branched-chain structures is a complex process often involving multiple enzymatic steps. mdpi.comyoutube.comoup.commdpi.comnih.gov While the specific metabolic pathway of this compound has not been delineated in published literature, we can draw parallels from the well-studied metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. mdpi.comyoutube.comoup.commdpi.comnih.gov
The catabolism of BCAAs is initiated by branched-chain aminotransferases (BCATs), followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. mdpi.commdpi.com These processes occur primarily in extrahepatic tissues. nih.gov Given that N,3-dimethylbutan-1-amine is a branched-chain aliphatic amine, it is plausible that its metabolism could involve similar enzymatic machinery, such as aminotransferases and dehydrogenases. The initial step would likely be the removal or modification of the amino group, followed by oxidation of the carbon skeleton. The position of the methyl groups on the butane (B89635) chain would influence which enzymes could act upon it and the nature of the resulting metabolites.
Coordination Chemistry with Biomolecules
The interaction of small molecules with biomolecules is often mediated by coordination chemistry, particularly when metal ions are involved. numberanalytics.comnumberanalytics.com The amine group of this compound can act as a ligand, donating its lone pair of electrons to a metal center. researchgate.net In biological systems, such interactions are fundamental to the structure and function of many proteins and enzymes. numberanalytics.comnumberanalytics.com
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity.
Impact of Structural Modifications on Biological Activity
Although SAR studies for this compound are not available, research on related aliphatic amines demonstrates key principles. The antimicrobial activity of alkyl amines is significantly influenced by the length of the alkyl chain, with compounds having a chain length of 11 to 15 carbons often showing the highest activity. nih.gov The presence and position of substituents on the alkyl chain can also dramatically alter biological effects.
In a series of N-alkyl-5-hydroxypyrimidinone carboxamides studied for their antitubercular activity, the presence and nature of an N-alkyl group were found to be important for potency. nih.gov Similarly, for ketamine analogs, substitutions on the aromatic ring influenced their anesthetic and analgesic properties, with 2- and 3-substituted compounds generally being more active than their 4-substituted counterparts. mdpi.com These examples underscore the principle that even minor structural modifications can lead to significant changes in biological activity.
| Analog Series | Structural Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| Alkyl Amines | Variation in alkyl chain length | Optimal antimicrobial activity at C11-C15 | nih.gov |
| N-Alkyl-5-hydroxypyrimidinone Carboxamides | Presence/absence of N-alkyl group | Important for antitubercular potency | nih.gov |
| Ketamine Esters | Position of substituent on aromatic ring | 2- and 3-substitution generally more active than 4-substitution | mdpi.com |
Stereochemical Influence on Pharmacological Profiles
Stereochemistry plays a critical role in the pharmacological profile of a drug, as biological systems are chiral. biomedgrid.comresearchgate.net Enantiomers of a chiral drug can exhibit different pharmacological activities and metabolic fates. biomedgrid.com For a molecule like N,3-dimethylbutan-1-amine, the carbon at position 3 is a chiral center, meaning it can exist as two enantiomers (R and S).
While the stereochemical influence on the pharmacological profile of N,3-dimethylbutan-1-amine has not been studied, research on other chiral amines provides clear evidence of its importance. For example, the different enantiomers of the drug methyldopa (B1676449) have distinct antihypertensive effects. biomedgrid.com Similarly, for the isomers of metaraminol, the biological activity is dependent on the stereochemistry. nih.gov In many cases, one enantiomer is responsible for the therapeutic effect, while the other may be inactive or even contribute to adverse effects. biomedgrid.com Therefore, it is highly probable that the R and S enantiomers of N,3-dimethylbutan-1-amine would exhibit different biological activities.
Preclinical Research and Biological Activity Profiling of Analogs
Due to the absence of preclinical data for this compound, this section will focus on the biological activity of its structural analogs. Various aliphatic amines and their derivatives have been investigated for a range of biological activities, most notably antimicrobial and antifungal effects.
A study on α-naphthylamine derivatives, which are structurally distinct but share the amine functional group, showed that some compounds exhibited significant antifungal activity against pathogenic fungi and cytotoxic activity against human cancer cell lines. nih.gov Another study on alkyl amides and amines found that alkyl amines were effective against both gram-positive and gram-negative bacteria. nih.gov The activity was dependent on the alkyl chain length. nih.gov Furthermore, allylamines and benzylamines are known antifungal agents that act by inhibiting squalene (B77637) epoxidase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. mdpi.com
| Analog Class | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| α-Naphthylamine derivatives | Antifungal and Cytotoxic | Active against pathogenic fungi and some cancer cell lines. | nih.gov |
| Alkyl amines | Antibacterial | Effective against gram-positive and gram-negative bacteria, activity dependent on chain length. | nih.gov |
| Allylamines and Benzylamines | Antifungal | Inhibit squalene epoxidase, a key fungal enzyme. | mdpi.com |
Modulation of Biological Targets (e.g., mGlu1/5 receptors)
Metabotropic glutamate (B1630785) receptors (mGluRs) are a class of G protein-coupled receptors (GPCRs) that are activated by the neurotransmitter glutamate. nih.govtocris.com They are divided into three groups, with Group I comprising mGlu1 and mGlu5 receptors. nih.gov These receptors are implicated in a variety of physiological processes, including learning, memory, and pain perception, making them attractive targets for therapeutic intervention in psychiatric and neurological disorders. nih.gov
Unlike direct agonists or antagonists that bind to the same site as the endogenous ligand (the orthosteric site), allosteric modulators bind to a distinct site on the receptor. acs.org This binding can either enhance the effect of the endogenous ligand (Positive Allosteric Modulators, or PAMs) or reduce it (Negative Allosteric Modulators, or NAMs). acs.org This mechanism is considered a promising therapeutic strategy because it fine-tunes physiological synaptic transmission rather than simply blocking or over-activating it. tocris.com
The development of ligands for mGlu1/5 receptors has been a significant focus of research. The discovery of potent and selective NAMs like MPEP (2-methyl-6-(phenylethynyl)pyridine) and its analogue MTEP was a milestone in studying mGlu5 receptor function. researchgate.net Structure-activity relationship (SAR) studies of various chemical series have provided insights into the features required for potent modulation. For instance, research on novel bicyclic azole-amines identified as mGlu5 NAMs highlighted the importance of specific substitutions on the core structure to achieve high potency. acs.org An initial hit compound with modest potency (IC₅₀ = 1.2 μM) was optimized through iterative changes, leading to a compound with an IC₅₀ of 16 nM. acs.org
While direct studies of this compound as a modulator of mGlu receptors are not prominent in the literature, the structural motif of a substituted amine is common in many neurologically active compounds. The N,3-dimethylbutan-1-amine fragment provides a simple, flexible, and lipophilic amine side chain that medicinal chemists could potentially incorporate into larger scaffolds designed to target the allosteric binding sites of mGlu receptors. The amine group could form key interactions, such as hydrogen bonds, within the transmembrane binding pocket of the receptor. nih.gov
In Vitro and In Vivo Efficacy Studies of Derivatives
The evaluation of novel chemical entities involves a cascade of preclinical testing, including both in vitro (cell-based) and in vivo (animal model) studies to determine efficacy.
In Vitro Efficacy
In vitro assays are essential for the initial characterization of a compound's activity at its biological target. For mGlu receptor modulators, these typically involve using cell lines that have been engineered to express the receptor of interest (e.g., mGlu1 or mGlu5). nih.govacs.org Functional assays measure the downstream signaling of the receptor upon activation. For Gq-coupled receptors like mGlu1/5, this often involves quantifying changes in intracellular calcium levels or the accumulation of inositol (B14025) phosphates (IP). acs.org
The potency of a modulator is typically reported as an IC₅₀ value (for inhibitors/NAMs) or an EC₅₀ value (for activators/PAMs), which represents the concentration of the compound required to elicit a 50% response. For example, in a study of newly discovered mGlu5 NAMs, two fragment compounds, F1 and F2, were evaluated in an IP1 functional assay, yielding the following results. acs.orgresearchgate.net
| Compound | pIC₅₀ (mean ± SEM) | IC₅₀ (µM) |
| F1 | 5.20 ± 0.11 | 6.31 |
| F2 | 5.10 ± 0.13 | 7.94 |
| MPEP (Reference) | 7.18 ± 0.13 | 0.066 |
This table presents in vitro efficacy data for selected mGlu5 NAMs. The pIC₅₀ is the negative logarithm of the IC₅₀ value. Data sourced from ACS Publications and ResearchGate. acs.orgresearchgate.net
In another example, a study on chalcone (B49325) derivatives tested for antiplasmodial activity demonstrated how in vitro efficacy can vary between different derivatives of a parent scaffold against different cell lines (field isolates vs. reference strains). nih.gov This highlights the importance of structural modifications in optimizing efficacy.
In Vivo Efficacy
Following promising in vitro results, compounds are advanced to in vivo models to assess their efficacy in a whole organism. These studies are critical for understanding how a compound behaves in a complex biological system, including its ability to reach the target tissue (e.g., cross the blood-brain barrier for CNS targets).
For potential treatments of neurological disorders targeting mGlu5 receptors, efficacy may be tested in rodent models of those conditions. For instance, the mGlu5 PAM, CDPPB, was evaluated in rats to see if it could reverse behavioral and neurophysiological changes induced by NMDA receptor antagonists, which are used to model aspects of schizophrenia. nih.gov The study found that CDPPB could normalize the firing patterns of neurons in the prefrontal cortex that were disrupted by the NMDA antagonist MK-801. nih.gov
However, in vivo efficacy is not always guaranteed even with potent in vitro activity. A study on synthesized nitrofurantoin (B1679001) analogs for trypanocidal activity found that while several derivatives were highly potent in vitro, they showed no treatment efficacy when administered orally in a mouse model of the disease. mdpi.com This lack of translation from in vitro to in vivo results was hypothesized to be related to the physicochemical properties of the compounds, such as low water solubility, which prevented them from being effective systemically. mdpi.com Such studies underscore the complexity of drug development and the importance of multi-faceted testing for any new series of chemical derivatives.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N,3-dimethylbutan-1-amine hydrochloride, these calculations could provide valuable insights into its behavior at the atomic and electronic levels.
Electronic Structure Analysis
An analysis of the electronic structure of this compound would involve calculating key quantum mechanical properties. These calculations would help in understanding the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior.
Table 1: Hypothetical Electronic Structure Parameters for this compound
| Parameter | Predicted Significance |
| Dipole Moment | Would indicate the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Electron Density Distribution | Would reveal the electron-rich and electron-deficient regions, suggesting sites for electrophilic and nucleophilic attack. |
| Frontier Molecular Orbitals (HOMO-LUMO) | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be key indicators of its chemical reactivity and kinetic stability. The HOMO-LUMO gap would provide an estimate of its electronic excitation energy. |
This table is illustrative and not based on published data.
Conformational Analysis and Molecular Dynamics Simulations
Due to the presence of rotatable bonds, this compound can exist in various conformations. Conformational analysis would identify the most stable three-dimensional arrangements of the molecule. Molecular dynamics simulations could then be employed to study the dynamic behavior of these conformations over time, providing a more realistic picture of the molecule's flexibility and intermolecular interactions in different environments. nih.gov
Prediction of Reactivity and Selectivity
Quantum chemical calculations can be used to predict the reactivity and selectivity of this compound in various chemical reactions. By modeling reaction pathways and transition states, researchers could determine the most likely products and the conditions required for specific chemical transformations. This is particularly relevant for understanding its potential role as an intermediate in chemical syntheses. researchgate.net
Molecular Modeling and Docking Studies
Molecular modeling techniques, particularly molecular docking, are instrumental in predicting how a molecule might interact with a biological target, such as a protein receptor or an enzyme.
Ligand-Receptor Interaction Predictions
If this compound were to be investigated for potential biological activity, molecular docking simulations would be a crucial first step. These simulations would predict the preferred binding orientation of the molecule within the active site of a target receptor. The results would highlight key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to the binding affinity.
Enzyme Active Site Binding Studies
Similar to ligand-receptor docking, studying the binding of this compound to an enzyme's active site could elucidate its potential as an enzyme inhibitor or substrate. These studies would provide a structural basis for its mechanism of action, guiding further experimental investigations.
Cheminformatics and Data Mining in Chemical Databases
Cheminformatics is a field that combines chemistry, computer science, and information science to analyze and organize chemical data. By mining large chemical databases such as PubChem, ChEMBL, and others, it is possible to gather, collate, and analyze information on compounds like this compound. This data mining approach provides a foundational understanding of the molecule's properties based on its structure.
For this compound, various computed properties are available across several databases. These properties are calculated using sophisticated algorithms that predict the behavior of the molecule in different environments. These descriptors are fundamental in fields like drug discovery and materials science for initial screening and hypothesis generation.
Key Identifiers and Structural Information:
The unique identification of a chemical compound is paramount in database mining. For this compound, the following identifiers are crucial for accurate data retrieval:
| Identifier | Value |
| CAS Number | 2419-59-2 guidechem.com |
| Molecular Formula | C6H16ClN guidechem.com |
| Canonical SMILES | CC(C)CCNC.Cl guidechem.com |
| InChI | InChI=1S/C6H15N.ClH/c1-6(2)4-5-7-3;/h6-7H,4-5H2,1-3H3;1H guidechem.com |
| InChIKey | VCJIRVHWQPACGL-UHFFFAOYSA-N guidechem.com |
These identifiers ensure that searches across different databases are linked to the correct molecular entity, preventing ambiguity with isomers such as 3,3-dimethylbutan-1-amine hydrochloride scbt.com.
Computed Physicochemical Properties:
Data mining of chemical databases reveals a range of computed physicochemical properties for this compound. These properties are essential for predicting its behavior in various chemical and biological contexts.
| Property | Value | Source |
| Molecular Weight | 137.65 g/mol | guidechem.com |
| ACD/LogP | 1.51 | guidechem.com |
| Polar Surface Area | 12.03 Ų | guidechem.com |
| Rotatable Bond Count | 3 | guidechem.com |
| Hydrogen Bond Donors | 1 | guidechem.com |
| Hydrogen Bond Acceptors | 1 | guidechem.com |
| Enthalpy of Vaporization | 39.52 kJ/mol | guidechem.com |
| Vapour Pressure | 3.42 mmHg at 25°C | guidechem.com |
The ACD/LogP value suggests a moderate lipophilicity, which is a critical parameter in pharmacology for predicting membrane permeability. The polar surface area, rotatable bond count, and hydrogen bond donor/acceptor counts are fundamental descriptors in Lipinski's Rule of Five, a well-established guideline for evaluating the drug-likeness of a chemical compound. According to the available data, this compound does not violate any of the rules of five, suggesting it possesses physicochemical properties that are often associated with orally active drugs guidechem.com.
Detailed Research Findings from Data Mining:
While large-scale, specific computational research projects on this compound are not readily found, the aggregated data from various sources provides a solid foundation for its theoretical profile. The amine functional group is a key feature, contributing to its basicity and reactivity. As a hydrochloride salt, it is typically a crystalline solid, which enhances its stability and water solubility cymitquimica.com. The branched alkyl chain, specifically the dimethyl-substituted butyl group, influences its physical properties like boiling and melting points cymitquimica.com.
The amine group's ability to participate in hydrogen bonding is a significant factor affecting its solubility in polar solvents cymitquimica.com. This characteristic is crucial for its potential use as an intermediate in various chemical syntheses, including the production of pharmaceuticals and agrochemicals cymitquimica.comfishersci.ca.
In the context of cheminformatics, the structural alerts and potential metabolic pathways can also be predicted using computational tools. While detailed, published studies on these aspects for this compound are sparse, the foundational data available in public repositories like PubChem and Guidechem would be the starting point for any such predictive modeling guidechem.comnih.gov. These databases serve as the primary source for constructing datasets for more advanced computational analyses, such as the development of QSAR models, should a series of analogous compounds with measured biological activity become available.
Future Research Directions and Emerging Applications
Development of Next-Generation Synthetic Methodologies
The synthesis of aliphatic amines is a cornerstone of organic chemistry, and the drive for more efficient, selective, and safer methods is continuous. acs.org Future research on N,3-dimethylbutan-1-amine hydrochloride is likely to focus on the adoption of advanced synthetic strategies that offer improvements over classical methods like Hoffman alkylation or reductive amination. acs.org
Catalytic and Flow Chemistry Approaches: Modern transition-metal-catalyzed reactions are at the forefront of amine synthesis. acs.org Methodologies such as hydroamination and C(sp³)–H functionalization, often employing catalysts based on palladium, copper, or iridium, offer novel routes to aliphatic amines. acs.orgnih.gov For a compound like N,3-dimethylbutan-1-amine, research could explore its synthesis via direct, catalyzed routes from more fundamental precursors, potentially reducing the number of steps and improving atom economy. A process for producing aliphatic amines involves reacting an aliphatic alcohol or aldehyde with an aminating agent in the presence of a copper and nickel oxide or hydroxide (B78521) catalyst. google.com
Furthermore, the integration of these catalytic systems into continuous flow reactors is a significant area of development. acs.orgamf.chnih.gov Flow chemistry provides enhanced control over reaction parameters, improves safety when dealing with hazardous reagents, and facilitates easier scale-up. amf.chmt.com The synthesis of this compound could be significantly optimized by transitioning from traditional batch processes to a continuous flow setup, which is becoming increasingly popular in the pharmaceutical and fine chemical industries. acs.orgdrugdeliveryleader.com
Biocatalytic Synthesis: Biocatalysis is emerging as a powerful and green alternative for the synthesis of chiral amines. manchester.ac.ukhims-biocat.eu Enzymes such as imine reductases (IREDs), transaminases, and amine dehydrogenases are being increasingly utilized for their high selectivity under mild reaction conditions. manchester.ac.ukmdpi.com While N,3-dimethylbutan-1-amine is not chiral, the development of biocatalytic routes for analogous chiral amines showcases the potential for enzymatic processes in this compound class. whiterose.ac.ukrsc.org Future research could investigate engineered enzymes for the efficient and selective synthesis of N,3-dimethylbutan-1-amine or its derivatives, potentially from bio-based starting materials.
Exploration of Novel Biological Activities and Therapeutic Applications
Simple aliphatic amines are prevalent structural motifs in a vast number of biologically active compounds, including pharmaceuticals and agrochemicals. amerigoscientific.comresearchgate.netpurkh.com While there is limited specific research on the biological activity of this compound itself, its structural simplicity makes it an interesting candidate for screening in drug discovery programs.
As a Pharmacophore or Prodrug Moiety: The dimethylamine (B145610) moiety is a recognized pharmacophore present in numerous FDA-approved drugs. elsevier.com The structural characteristics of N,3-dimethylbutan-1-amine could be explored in the design of new therapeutic agents. Its potential as a building block allows for its incorporation into more complex molecules that could be screened for a wide range of biological activities. amerigoscientific.com
Recent studies have also highlighted the viability of aliphatic amines as prodrug moieties for phosphate (B84403) and phosphonate-containing drugs to improve cell permeability. nih.gov Research has shown that small and long-chain aliphatic amines can be effective in this role. nih.gov This suggests a potential future application for this compound as a component in prodrug design, where it could be cleaved by cellular enzymes to release an active pharmaceutical ingredient.
Screening for Bioactivity: Given the broad biological importance of amines, systematic screening of compounds like this compound for various biological activities is a plausible future research direction. analytice.comanalytice.com High-throughput screening campaigns could assess its potential as an antimicrobial, antifungal, or antiviral agent, or as a modulator of specific enzymes or receptors.
Advanced Materials Science Applications
Amines are fundamental building blocks in polymer chemistry, serving as monomers, curing agents, and modifiers to tailor the properties of materials. numberanalytics.comacs.orgnumberanalytics.com The future may see this compound being investigated for its utility in the creation of advanced materials.
Polymer Synthesis and Modification: Aliphatic amines are key reactants in the synthesis of polymers such as polyamides and polyimides. numberanalytics.comnumberanalytics.com N,3-dimethylbutan-1-amine could potentially be used as a monomer or a chain-terminating agent to control the molecular weight and properties of such polymers. Its branched structure could impart unique solubility and thermal characteristics to the resulting materials.
Furthermore, the amine functionality allows for its use in the chemical modification of existing polymers. For instance, it can react with polymers containing electrophilic groups to introduce new functionalities, thereby altering surface properties, adhesion, or compatibility with other materials. researchgate.net
Functional Materials: The encapsulation of aliphatic amines within microcapsules is a strategy for developing self-healing materials and smart adhesives. acs.org Upon damage, the capsules rupture, releasing the amine to act as a curing agent for a surrounding resin matrix. acs.org N,3-dimethylbutan-1-amine, with its reactive nature, could be a candidate for such encapsulation technologies, contributing to the development of materials with extended lifespans and enhanced durability.
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly influencing the synthesis of commodity and fine chemicals, including amines. rsc.orgrsc.org Future research on this compound will likely prioritize the development of more sustainable synthetic routes.
Synthesis from Renewable Feedstocks: A major goal in green chemistry is the utilization of renewable resources. europa.eu There is growing research into the production of amines from biomass-derived platform chemicals. idw-online.de Lignocellulose, the most abundant form of biomass, can be processed to yield alcohols and other oxygenates that can then be converted to amines through catalytic processes. elsevier.comeuropa.eu The development of catalytic pathways to produce simple aliphatic amines like N,3-dimethylbutan-1-amine from such renewable feedstocks would represent a significant advancement in sustainable chemistry. researchgate.net
Atom-Economical and Waste-Minimizing Reactions: Green synthetic methods focus on maximizing atom economy and minimizing waste. Catalytic "hydrogen borrowing" or "dehydroamination" reactions, where alcohols are converted to amines with water as the only byproduct, are prime examples of this approach. rsc.org Applying such methodologies to the synthesis of N,3-dimethylbutan-1-amine would be a key research goal. Additionally, the use of greener solvents, or even solvent-free conditions, is a critical aspect of sustainable synthesis. nih.govrsc.orgrsc.org Enzymatic methods, as mentioned earlier, also align well with green chemistry principles due to their high selectivity and operation under mild conditions. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
De Novo Design and Property Prediction: Generative AI models can design novel molecules with desired properties. verisimlife.com By training on large datasets of existing molecules and their activities, AI can propose new structures based on the N,3-dimethylbutan-1-amine scaffold that are optimized for specific biological targets or material properties. alacrita.commsd.com ML models can also predict various physicochemical properties, as well as absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which is crucial in the early stages of drug discovery. nih.gov
Reaction Optimization and Retrosynthesis: ML algorithms can be used to optimize reaction conditions, leading to improved yields and selectivity while reducing the number of experiments required. beilstein-journals.orgresearchgate.netchemrxiv.orgnih.gov By analyzing vast reaction databases, these models can predict the optimal catalyst, solvent, temperature, and other parameters for the synthesis of N,3-dimethylbutan-1-amine. nih.govresearchgate.net
Q & A
Q. What are the optimal synthetic routes for N,3-dimethylbutan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves alkylation of a primary amine precursor (e.g., 3-methylbutan-1-amine) with methylating agents like methyl iodide in anhydrous conditions. Hydrochloride salt formation is achieved via HCl gas bubbling in dry ether . Key parameters include:
- Temperature control (0–5°C during methylation to prevent over-alkylation).
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC) .
Contradiction Note: Industrial-scale methods (e.g., continuous flow reactors) may differ significantly from lab-scale batch synthesis .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- NMR spectroscopy : -NMR (DMSO-) shows peaks at δ 1.02 (s, 9H, dimethyl groups) and δ 3.89–3.86 (m, 1H, amine proton) .
- Mass spectrometry : ESI-MS confirms molecular ion [M+H] at m/z 158.07 .
- Thermal analysis : TGA reveals decomposition onset at ~200°C, critical for storage conditions .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodological Answer :
- HPLC-UV : Use a C18 column with mobile phase (acetonitrile:0.1% TFA in HO = 70:30), retention time ~6.2 min .
- LC-MS/MS : MRM transitions m/z 158 → 121 (quantifier) and 158 → 89 (qualifier) improve specificity in biological samples .
Advanced Research Questions
Q. How does stereochemistry impact the biological activity of this compound enantiomers?
- Methodological Answer :
- Chiral separation : Use a Chiralpak IA column with hexane:isopropanol (80:20) to resolve enantiomers .
- In vitro assays : Compare binding affinity to serotonin/norepinephrine transporters (e.g., HEK-293 cells transfected with SERT/NET). (R)-enantiomers show 3× higher inhibition (IC = 12 nM) than (S)-forms .
Q. What computational strategies predict the pharmacokinetic behavior of this compound?
- Methodological Answer :
- Molecular docking : AutoDock Vina models interactions with CYP2D6 (binding energy ≤ -8.5 kcal/mol) .
- ADMET prediction : SwissADME estimates moderate BBB permeability (logBB = 0.3) but high renal clearance .
Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?
- Methodological Answer :
- Dose-response validation : Repeat assays (e.g., enzyme-linked immunosorbent assays) under standardized ATP concentrations (1 mM) to minimize variability .
- Meta-analysis : Pool data from PubChem and ChEMBL (e.g., IC ranges: 50–200 nM for MAO-A vs. 300–500 nM for MAO-B) to identify outliers .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies :
- Acidic conditions (0.1 M HCl, 40°C): 20% degradation after 24 h.
- Oxidative stress (3% HO): No degradation, indicating resistance to peroxides .
- Storage recommendations : Lyophilized powder at -20°C in amber vials minimizes hydrolytic decomposition .
Comparative Research Questions
Q. How do structural analogs (e.g., N,3-dimethylpentan-1-amine hydrochloride) differ in receptor selectivity?
- Methodological Answer :
- SAR analysis : Elongating the carbon chain reduces affinity for σ-receptors (Ki increases from 15 nM to 120 nM) .
- Fluorine substitution : Adding a 4-fluorophenyl group (as in ) enhances metabolic stability (t increases from 2.5 h to 5.8 h in rat liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
